molecular formula C23H22ClN3O3 B10981530 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B10981530
M. Wt: 423.9 g/mol
InChI Key: GEXIMVONZSKGSE-UHFFFAOYSA-N
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Description

The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone is a complex organic molecule that features a unique combination of indole and pyridoindole structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the indole and pyridoindole precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxy group donors, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptamine: A naturally occurring compound with psychoactive effects.

    Serotonin: A neurotransmitter with various physiological roles.

Uniqueness

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone: is unique due to its combined indole and pyridoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4,7-dimethoxy-1-methylindol-2-yl)methanone

InChI

InChI=1S/C23H22ClN3O3/c1-26-19(11-15-20(29-2)6-7-21(30-3)22(15)26)23(28)27-9-8-18-16(12-27)14-10-13(24)4-5-17(14)25-18/h4-7,10-11,25H,8-9,12H2,1-3H3

InChI Key

GEXIMVONZSKGSE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

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